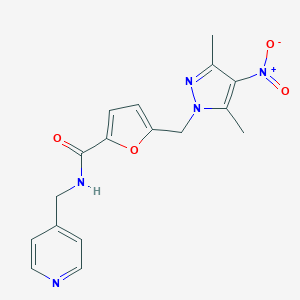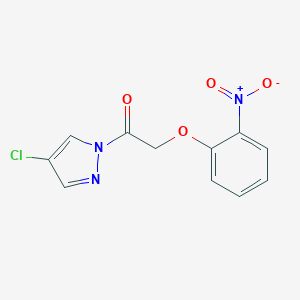
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as DPTF, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of pyrimidine derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. However, it has been suggested that Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its therapeutic effects through various pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis. In addition, Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to modulate the levels of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. It has been found to modulate the levels of various enzymes and neurotransmitters in the brain. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis. Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the advantages of using Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has been shown to be effective in various assays. However, one of the limitations of using Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the research on Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. One of the areas of interest is the development of novel derivatives of Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with improved efficacy and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its potential therapeutic applications. Finally, the safety and toxicity of Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate need to be thoroughly evaluated before it can be considered for clinical use.
Conclusion:
In conclusion, Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has shown promising results in various scientific research applications. It has been found to have therapeutic potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its potential therapeutic applications.
合成法
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized by reacting 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with propan-2-ol to obtain Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This synthesis method has been optimized to produce Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in high yield and purity.
科学的研究の応用
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
特性
製品名 |
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
|---|---|
分子式 |
C18H24N2O5 |
分子量 |
348.4 g/mol |
IUPAC名 |
propan-2-yl 6-(2,3-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-10(2)25-17(21)14-11(3)20(4)18(22)19-15(14)12-8-7-9-13(23-5)16(12)24-6/h7-10,15H,1-6H3,(H,19,22) |
InChIキー |
XGTVXJXYSLSUEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C(=CC=C2)OC)OC)C(=O)OC(C)C |
正規SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C(=CC=C2)OC)OC)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)

![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)

![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)


![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)